

Crinecerfont hydrochloride's effect on the hypothalamic-pituitary-adrenal (HPA) axis

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An In-depth Technical Guide on the Effects of **Crinecerfont Hydrochloride** on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinecerfont hydrochloride is a novel, orally administered, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist that has been developed for the treatment of congenital adrenal hyperplasia (CAH).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of crinecerfont and its effects on the hypothalamic-pituitary-adrenal (HPA) axis, with a focus on its clinical application in CAH. Detailed summaries of quantitative data from pivotal clinical trials are presented, along with descriptions of the experimental protocols employed. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of crinecerfont's pharmacology and its impact on HPA axis dysregulation in CAH.

Introduction to Congenital Adrenal Hyperplasia and the HPA Axis

Congenital adrenal hyperplasia is a group of autosomal recessive disorders characterized by enzyme deficiencies in the adrenal cortex, leading to impaired cortisol synthesis.[4] The most common form, accounting for approximately 95% of cases, is 21-hydroxylase deficiency.[1] The

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lack of cortisol production disrupts the negative feedback loop of the HPA axis, resulting in chronic overstimulation of the adrenal glands by adrenocorticotropic hormone (ACTH).[4] This leads to adrenal hyperplasia and the shunting of steroid precursors towards the androgen synthesis pathway, causing hyperandrogenism.[4]

The standard treatment for CAH involves lifelong glucocorticoid replacement therapy to correct the cortisol deficiency and suppress excess androgen production.[5] However, the supraphysiologic doses of glucocorticoids often required to control hyperandrogenism are associated with significant long-term side effects.[5] Crinecerfont offers a novel therapeutic approach by targeting the HPA axis at a different point to reduce ACTH and consequently adrenal androgen production, independent of glucocorticoid action.[6]

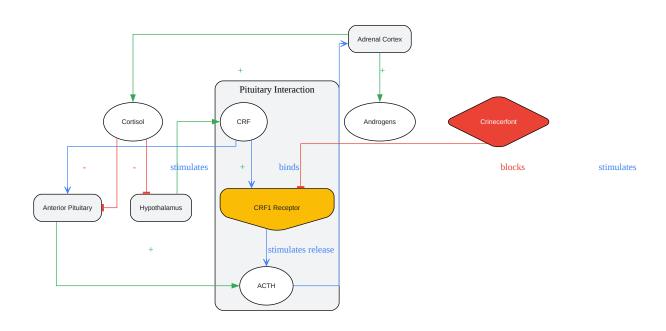
Mechanism of Action of Crinecerfont

Crinecerfont is a potent and selective antagonist of the CRF1 receptor.[7] In the HPA axis, corticotropin-releasing factor (CRF) is released from the hypothalamus and binds to CRF1 receptors on the corticotroph cells of the anterior pituitary gland.[3][7] This binding stimulates the synthesis and release of ACTH into the circulation.[3] ACTH then acts on the adrenal cortex to stimulate the production of cortisol and other adrenal steroids.

By competitively blocking the binding of CRF to its receptor in the pituitary, crinecerfont directly reduces the secretion of ACTH.[7] This reduction in ACTH levels leads to decreased stimulation of the adrenal cortex, resulting in lower production of adrenal androgens and their precursors.

[7]





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Figure 1: HPA Axis and Crinecerfont's Mechanism of Action.

Summary of Clinical Trial Data

Crinecerfont has been evaluated in several clinical trials in both adult and pediatric patients with CAH. The following tables summarize the key quantitative findings from these studies.

Phase 2 Studies

Table 1: Median Percent Reduction in HPA Axis Hormones after 14 Days of Crinecerfont Treatment in Adults with CAH (NCT03525886)[8][9]



Hormone	50 mg QD	100 mg QD	100 mg BID
ACTH	-	-	-66%
17-OHP	-	-	-64%
Androstenedione	-	-	-64%
Testosterone (females)	-	-	73% of participants had ≥50% reduction
Androstenedione/Test osterone Ratio (males)	-	-	-26% to -65%

Table 2: Median Percent Reduction in HPA Axis Hormones after 14 Days of Crinecerfont Treatment in Adolescents with CAH (NCT04045145)[10][11][12]

Hormone	50 mg BID
ACTH	-57.1%
17-OHP	-69.5%
Androstenedione	-58.3%
Testosterone (females)	60% of participants had ≥50% reduction

Phase 3 Studies (CAHtalyst)

Table 3: Efficacy of Crinecerfont in Adults with CAH at Week 24 (CAHtalyst Adult Trial)[1][13] [14][15]



Endpoint	Crinecerfont	Placebo	p-value
Percent Reduction in Daily Glucocorticoid Dose	-27.3%	-10.3%	<0.001
Patients Achieving Physiologic GC Dose	62.7%	17.5%	<0.001
Change in Androstenedione from Baseline at Week 4 (ng/dL)	-299	+45.5	<0.001

Table 4: Efficacy of Crinecerfont in Pediatric Patients with CAH (CAHtalyst Pediatric Trial)[16] [17][18][19]

Endpoint	Crinecerfont	Placebo	p-value
Change in Androstenedione from Baseline at Week 4 (ng/dL)	-197	+71	<0.001
Percent Reduction in Daily Glucocorticoid Dose at Week 28	-18.0%	+5.6%	<0.0001
Patients Achieving Physiologic GC Dose at Week 28	30%	0%	-

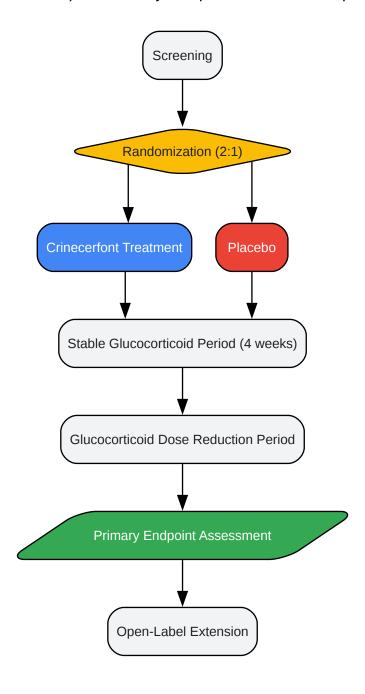
Experimental Protocols

The clinical development of crinecerfont has involved rigorous, well-controlled studies. The general methodologies are outlined below.

Study Design



- Phase 2 Studies (NCT03525886, NCT04045145): These were open-label, sequential-cohort, dose-finding studies to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of crinecerfont over a 14-day treatment period.[9][12]
- Phase 3 Studies (CAHtalyst Adult and Pediatric): These were randomized, double-blind, placebo-controlled trials designed to assess the efficacy and safety of crinecerfont over a longer duration (24-28 weeks), followed by an open-label extension period.[4][8]



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Figure 2: Generalized Workflow of the CAHtalyst Phase 3 Clinical Trials.

Patient Population

Participants in the clinical trials were diagnosed with classic 21-hydroxylase deficiency CAH, confirmed by hormonal and/or genetic testing.[20] Key inclusion criteria typically involved evidence of inadequate disease control despite being on stable glucocorticoid therapy.

Dosing and Administration

Crinecerfont was administered orally, typically twice daily with meals.[21] Dosing in pediatric patients was weight-based.[3]

Hormone Quantification

- Steroid Hormones (17-OHP, Androstenedione, Testosterone, Cortisol): Serum concentrations
 of these hormones were quantified using validated liquid chromatography-tandem mass
 spectrometry (LC-MS/MS) methods.[2][22][23] This technique offers high specificity and
 sensitivity, which is crucial for accurately measuring steroid levels and avoiding crossreactivity issues often associated with immunoassays.[5][6][24]
- ACTH: Plasma ACTH concentrations were measured using validated immunochemiluminescent assays.[25][26][27][28][29]

Sample Collection

In some studies, serial blood samples were collected over a 24-hour period to assess the diurnal rhythm of HPA axis hormones and the effect of crinecerfont on these profiles.[11] Morning samples were also a key focus to evaluate the impact on the early morning ACTH surge.

Statistical Analysis

Efficacy analyses in the Phase 3 trials were typically based on a mixed-effects model for repeated measures (MMRM) or analysis of covariance (ANCOVA) to compare the change from baseline in the primary and key secondary endpoints between the crinecerfont and placebo groups.[19]



Safety and Tolerability

Across the clinical trial program, crinecerfont has been generally well-tolerated.[1][13][15][16] The most commonly reported adverse events were fatigue and headache.[1][13]

Conclusion

Crinecerfont hydrochloride represents a significant advancement in the management of congenital adrenal hyperplasia. By selectively antagonizing the CRF1 receptor, it effectively reduces ACTH and adrenal androgen levels, thereby addressing the core pathophysiology of the disease. The robust data from the clinical trial program demonstrate that crinecerfont can lead to substantial reductions in key disease-related hormones and allows for a significant reduction in the daily glucocorticoid dose, potentially mitigating the long-term adverse effects of supraphysiologic steroid therapy. This technical guide provides a foundational understanding of the impact of crinecerfont on the HPA axis for professionals involved in endocrine research and drug development.

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